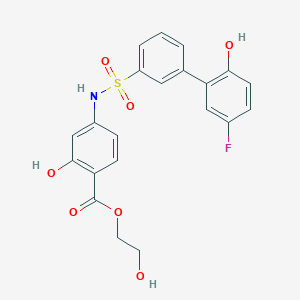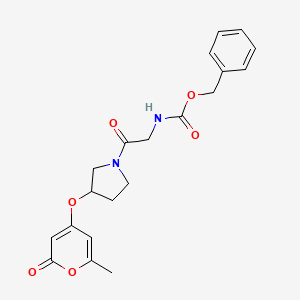
KAN0438757
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KAN0438757 ist ein neuartiger und selektiver Inhibitor von 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 ist ein Enzym, das eine entscheidende Rolle in der Glykolyse spielt, einem Stoffwechselweg, der in Krebszellen häufig hochreguliert ist. This compound hat vielversprechende Ergebnisse bei der Hemmung der Proliferation und Migration verschiedener Krebszellen gezeigt, was es zu einem potenziellen Therapeutikum für die Krebsbehandlung macht .
Vorbereitungsmethoden
Die Synthese von KAN0438757 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die endgültige Kupplungsreaktion. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Phenylsulfonamid-Zwischenprodukts, gefolgt von einer Reihe von Reaktionen, um die notwendigen funktionellen Gruppen einzuführen. Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem geeigneten Reagenz zur Bildung von this compound. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
KAN0438757 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Hydrolyse: Die Verbindung kann hydrolysiert werden, um in kleinere Bestandteile zu zerfallen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Säuren oder Basen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: this compound wurde ausgiebig auf sein Potenzial zur Hemmung der Proliferation und Migration von Krebszellen untersucht. .
Stoffwechselstudien: Die Verbindung wird verwendet, um die Rolle von PFKFB3 in der Glykolyse und ihre Auswirkungen auf den Zellstoffwechsel zu untersuchen. .
Entzündliche Erkrankungen: This compound hat gezeigt, dass es das Potenzial hat, Entzündungen zu reduzieren, indem es den Nrf2/HO-1-Signalweg angreift, was es zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen wie akuter Pankreatitis macht.
Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Medikamente, die auf PFKFB3 und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von PFKFB3, einem Enzym, das an der Glykolyse beteiligt ist. Durch die Hemmung von PFKFB3 reduziert this compound den Gehalt an Fructose-2,6-bisphosphat, einem wichtigen Regulator der Glykolyse. Diese Hemmung führt zu einer Verringerung des glykolytischen Flusses und damit zu einer Verringerung der Energieversorgung von Krebszellen. Die Verbindung aktiviert auch die entzündungshemmenden Signalwege Nrf2/HO-1, was zu ihren entzündungshemmenden Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
KAN0438757 has a wide range of scientific research applications, including:
Cancer Research: this compound has been extensively studied for its potential to inhibit cancer cell proliferation and migration. .
Metabolic Studies: The compound is used to study the role of PFKFB3 in glycolysis and its impact on cellular metabolism. .
Inflammatory Diseases: This compound has shown potential in reducing inflammation by targeting the Nrf2/HO-1 pathway, making it a candidate for treating inflammatory diseases like acute pancreatitis.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting PFKFB3 and related pathways
Wirkmechanismus
KAN0438757 exerts its effects by selectively inhibiting PFKFB3, an enzyme involved in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to a decrease in glycolytic flux, thereby reducing the energy supply to cancer cells. The compound also activates the Nrf2/HO-1 inflammatory signaling pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
KAN0438757 ist im Vergleich zu anderen PFKFB3-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:
PFK15: Ein potenter PFKFB3-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
PFK158: Ähnlich wie PFK15, jedoch mit verbesserter Stabilität und Wirksamkeit.
This compound zeichnet sich durch seine Fähigkeit aus, die Proliferation und Migration von Krebszellen effektiv zu hemmen, mit minimaler Toxizität, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
IUPAC Name |
2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCYMUXHUTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2622360.png)
![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2622364.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2622370.png)
![1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2622371.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine](/img/structure/B2622375.png)

